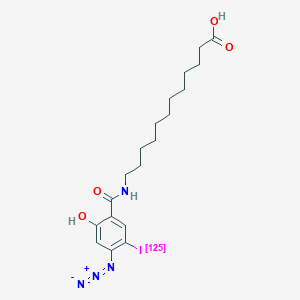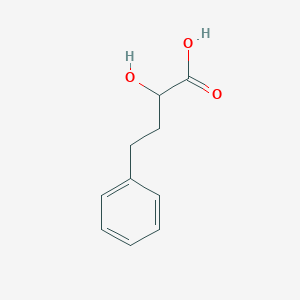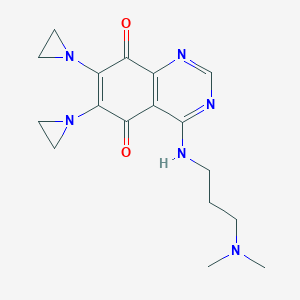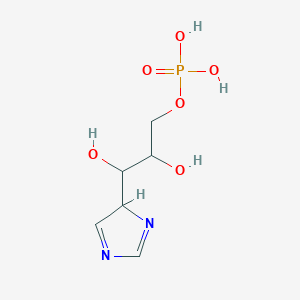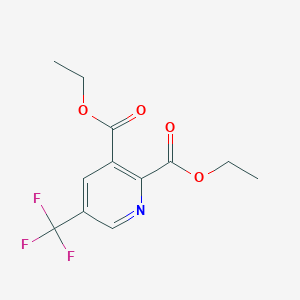
Diethyl 5-(trifluoromethyl)pyridine-2,3-dicarboxylate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds involves complex reactions where trifluoromethyl groups and pyridine rings are key structural components. For instance, a study on the synthesis and biological activity of a related compound, featuring trifluoromethyl and pyrazolopyrimidine groups, highlights the meticulous steps required to achieve the desired molecular architecture, including reactions under specific conditions to incorporate the trifluoromethyl group effectively (Ju, Hongguang, & Jiufu, 2015).
Molecular Structure Analysis
Molecular structure analysis of closely related compounds often involves X-ray crystallography, which provides detailed insights into the arrangement of atoms within the molecule. For example, the crystal structure of a compound structurally akin to Diethyl 5-(trifluoromethyl)pyridine-2,3-dicarboxylate revealed intricate details about the dihedral angles and the stacking into a three-dimensional structure through weak hydrogen bonds (Ju, Hongguang, & Jiufu, 2015).
Chemical Reactions and Properties
Chemical reactions involving similar compounds can lead to the formation of various structurally and functionally diverse molecules. The reactivity is often influenced by the presence of the trifluoromethyl group and the pyridine ring, which can participate in numerous chemical transformations. For instance, the unexpected formation of a related compound from a condensation reaction highlights the potential for diverse chemical reactions leading to novel trifluoromethylated pyridine derivatives (Kudyakova et al., 2017).
Wissenschaftliche Forschungsanwendungen
It serves as a starting material for constructing heterocyclic systems, aiding in the synthesis of novel pyrido derivatives (Ahmed, 2002).
Certain derivatives of this compound demonstrate moderate antituberculosis activity, indicating potential in pharmaceutical applications (Ju, Hongguang, & Jiufu, 2015).
Its crystal structure, particularly in the form of 5-(trifluoromethyl)picolinic acid monohydrate, has been studied for its water-bridged hydrogen-bonding network, suggesting pharmaceutical uses (Ye & Tanski, 2020).
Lanthanide complexes with diethyl pyridine-2,6-dicarboxylate show promise for applications in organic electronics and photocatalysis (Renaud et al., 1997).
The interaction of 5-trifluoromethyl-pyridine-2-thione with molecular iodine, forming a novel product, shows potential as an antithyroid drug (Chernov'yants et al., 2011).
Its derivatives, such as diethyl 2-ethoxy-6-CF3-2H-pyran-3,5-dicarboxylate, are synthesized via specific reactions, contributing to the field of organic chemistry (Kudyakova et al., 2017).
Diethyl pyridine-2,6-dicarboxylate-ligated lanthanide complexes offer potential in electronic and photocatalytic applications due to their unique properties (Renaud et al., 1997).
Eigenschaften
IUPAC Name |
diethyl 5-(trifluoromethyl)pyridine-2,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO4/c1-3-19-10(17)8-5-7(12(13,14)15)6-16-9(8)11(18)20-4-2/h5-6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIVCDABLYPUDER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CC(=C1)C(F)(F)F)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90564363 | |
| Record name | Diethyl 5-(trifluoromethyl)pyridine-2,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90564363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 5-(trifluoromethyl)pyridine-2,3-dicarboxylate | |
CAS RN |
120083-60-5 | |
| Record name | Diethyl 5-(trifluoromethyl)pyridine-2,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90564363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4,5-Diethoxy-2-(ethoxymethyl)oxan-3-yl] acetate](/img/structure/B43794.png)
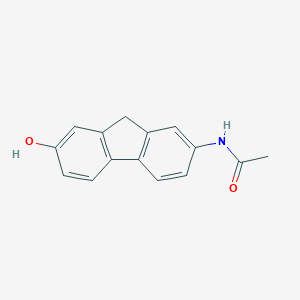
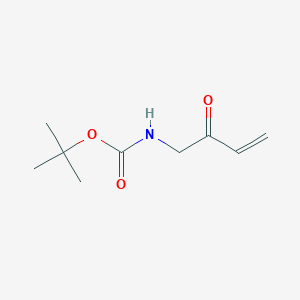
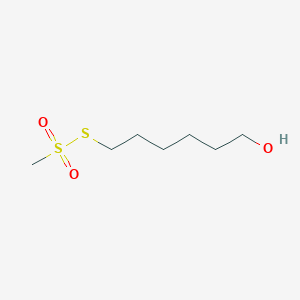
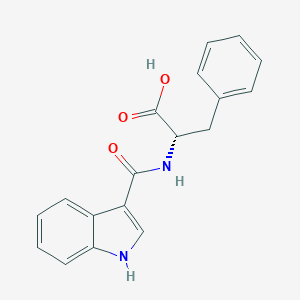
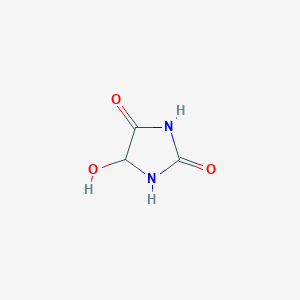
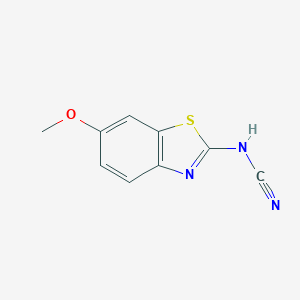
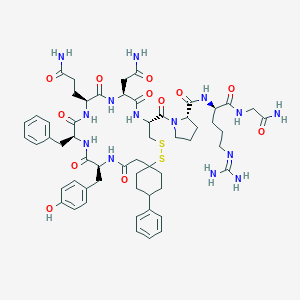
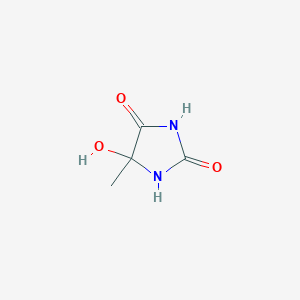
![9-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole](/img/structure/B43819.png)
